

## Structural Analogs of ML-00253764 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

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This technical guide provides an in-depth overview of the structural analogs of **ML-00253764 hydrochloride**, a known antagonist of the melanocortin 4 receptor (MC4R). The information presented herein is intended to support research and development efforts in the field of MC4R modulation.

## Core Compound: ML-00253764

ML-00253764 is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor.[1] It has been identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole.[2] The hydrochloride salt form is commonly used in research.

The primary mechanism of action of ML-00253764 is the inhibition of MC4R signaling. This has been demonstrated through its ability to displace the binding of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analogs and to attenuate agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing MC4R.[1]

## Structure-Activity Relationships and Analog Data

The foundational research on ML-00253764, conducted by Vos and colleagues, explored a series of benzamidine derivatives to understand the structure-activity relationship (SAR) for MC4R antagonism and central nervous system (CNS) penetration. While the seminal publication highlights ML-00253764 as the lead compound, it also alludes to other analogs



within the same chemical series. These analogs, referred to as compounds 4 and 5 in the initial study, were found to be potent MC4R antagonists but exhibited poor brain penetration.[3]

Detailed quantitative data for these specific structural analogs is not extensively available in the public domain. However, the available information allows for a comparative analysis of their biological activity against ML-00253764.

Compound ID	Chemical Structure	Key Structural Features	MC4R Binding Affinity (Ki, μM)	Functional Activity (IC50, µM)	Brain Penetration
ML-00253764	2-[2-[2-(5-bromo-2-methoxyphen yl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole	Imidazoline core with substituted phenyl and phenylethyl moieties.	0.16[1][4]	0.103[1]	Significant[3]
Compound 4	Benzamidine derivative	Benzamidine core	-	-	Nearly undetectable[ 3]
Compound 5	Benzamidine derivative	Benzamidine core	-	-	Nearly undetectable[ 3]

Note: Specific structural details and quantitative data for Compounds 4 and 5 are not publicly available and are inferred from the primary literature.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of ML-00253764 and its analogs are crucial for replicating and expanding upon existing research. The following sections outline the general methodologies employed in the characterization of this class of compounds.



## Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles

The synthesis of ML-00253764 and its analogs generally follows a multi-step pathway culminating in the formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring. A plausible synthetic route, based on related literature, is as follows:

- Preparation of the Phenylacetic Acid Intermediate: The appropriately substituted phenylacetic acid is a key starting material. For ML-00253764, this would be 2-(5-bromo-2-methoxyphenyl)acetic acid.
- Amidation: The phenylacetic acid is coupled with a substituted 2-aminoacetophenone to form an amide intermediate.
- Cyclization and Reduction: The amide intermediate undergoes cyclization, followed by reduction of the carbonyl group, to yield the final imidazoline product.

## **MC4R Radioligand Binding Assay**

This assay is used to determine the binding affinity of the compounds for the MC4R.

- Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4R (e.g., HEK293 cells).
- Radioligand: A radiolabeled MC4R agonist, such as [125I]-[Nle4, D-Phe7]-α-MSH, is used.
- Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
- Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

## MC4R Functional Assay (cAMP Accumulation)

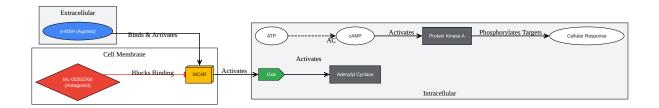


This assay measures the ability of the compounds to antagonize the agonist-induced activation of MC4R, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

- Cell Culture: Cells expressing the human MC4R are plated in multi-well plates.
- Agonist Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (test compound) followed by stimulation with a fixed concentration of an MC4R agonist (e.g., α-MSH).
- cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
- Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

# Visualizations MC4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin 4 receptor and the point of intervention for antagonists like ML-00253764.



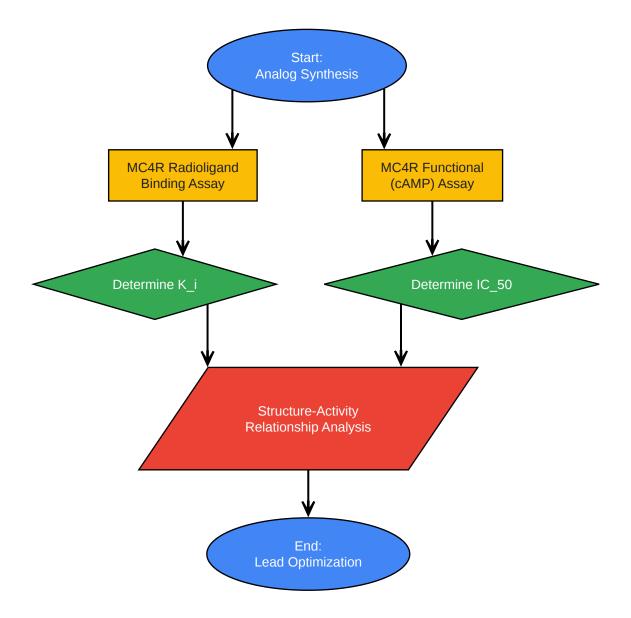
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MC4R signaling and antagonist action.

## **Experimental Workflow for Antagonist Characterization**

The logical flow for characterizing structural analogs of ML-00253764 is depicted below.



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Workflow for analog characterization.

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